![molecular formula C81H123B3O6 B15221340 1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] is a complex organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. The reaction often requires the presence of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-boron bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, boronates, and transition metal catalysts such as palladium and copper. Reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the compounds .
Major Products Formed
The major products formed from these reactions include various boron-containing organic molecules, which can be further functionalized for use in pharmaceuticals, materials science, and other fields .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] involves the interaction of its boron-containing moieties with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] stands out due to its complex structure and the presence of multiple boron-containing moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C81H123B3O6 |
|---|---|
Peso molecular |
1225.3 g/mol |
Nombre IUPAC |
2-[9,9,18,18,27,27-hexahexyl-15,24-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C81H123B3O6/c1-19-25-31-37-49-79(50-38-32-26-20-2)64-55-58(82-85-73(7,8)74(9,10)86-82)43-46-61(64)67-70(79)68-62-47-44-59(83-87-75(11,12)76(13,14)88-83)56-65(62)80(51-39-33-27-21-3,52-40-34-28-22-4)72(68)69-63-48-45-60(84-89-77(15,16)78(17,18)90-84)57-66(63)81(71(67)69,53-41-35-29-23-5)54-42-36-30-24-6/h43-48,55-57H,19-42,49-54H2,1-18H3 |
Clave InChI |
DCBFYTVIMLFZKM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C5=C(C6=C4C(C7=C6C=CC(=C7)B8OC(C(O8)(C)C)(C)C)(CCCCCC)CCCCCC)C(C9=C5C=CC(=C9)B1OC(C(O1)(C)C)(C)C)(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


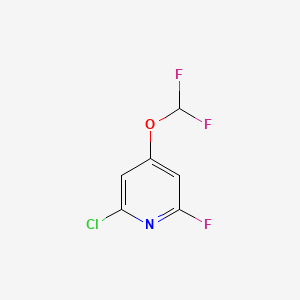
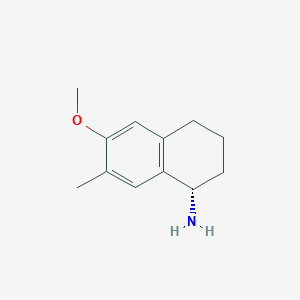
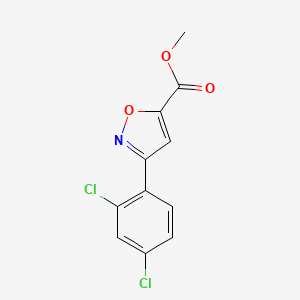

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
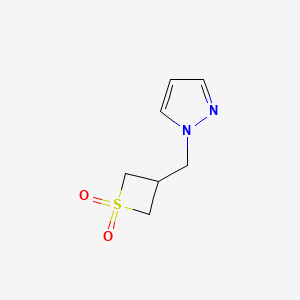
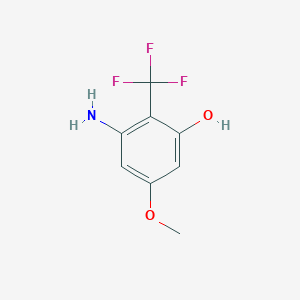

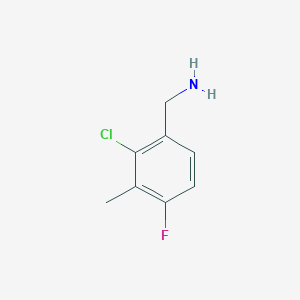
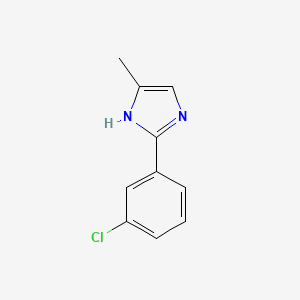
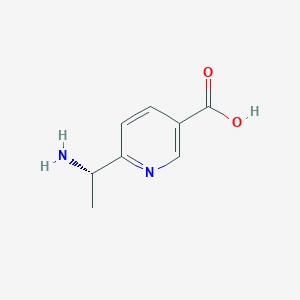
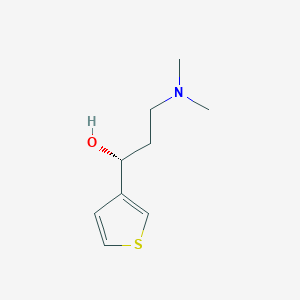
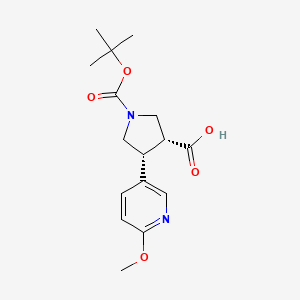
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
